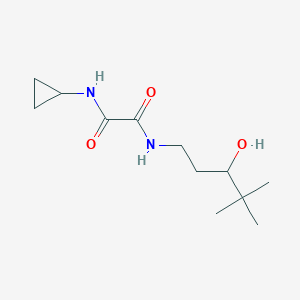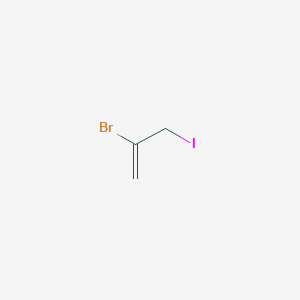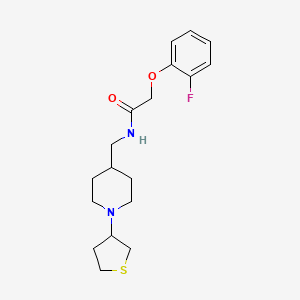
N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It is currently being studied for its potential as an anti-cancer agent, particularly in the treatment of solid tumors.
Wirkmechanismus
N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, which in turn leads to the selective killing of cancer cells that are dependent on high levels of ribosomal RNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of ribosomal RNA synthesis, induction of DNA damage response, and activation of p53-mediated cell death pathways. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is its specificity for cancer cells that are dependent on ribosomal RNA synthesis, which makes it a potentially effective anti-cancer agent with minimal toxicity to normal cells. However, one limitation is that it may not be effective against all types of cancer, as some tumors may not be dependent on high levels of ribosomal RNA synthesis.
Zukünftige Richtungen
There are several potential future directions for research on N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, including:
1. Combination therapy: this compound may be more effective when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Mechanism of resistance: Understanding the mechanisms of resistance to this compound could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing and treatment schedule.
In conclusion, this compound is a promising anti-cancer agent that selectively targets cancer cells dependent on ribosomal RNA synthesis. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide involves several steps, including the reaction of cyclopropylamine with 3-hydroxy-4,4-dimethylpentanone to form an intermediate, which is then reacted with oxalyl chloride to form the final product. The synthesis has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to selectively target cancer cells that are dependent on ribosomal RNA synthesis, which is a hallmark of many types of cancer. It has been studied in various preclinical models, including cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing cancer cell death.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)9(15)6-7-13-10(16)11(17)14-8-4-5-8/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHACLNADOUOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630571.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinazoline](/img/structure/B2630572.png)
![12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2630573.png)




![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2630585.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)



![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)